N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 851131-24-3
VCID: VC7242286
InChI: InChI=1S/C18H16ClN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23)
SMILES: CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.86

N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851131-24-3

VCID: VC7242286

Molecular Formula: C18H16ClN3OS

Molecular Weight: 357.86

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide - 851131-24-3

Description

Synthesis

The synthesis of similar thioacetamide compounds typically involves the reaction of an imidazole derivative with a thioacetamide precursor. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

StepReaction Conditions
1. Preparation of Imidazole DerivativeReaction of m-tolylamine with imidazole precursors.
2. Formation of ThioacetamideReaction with a thioacetamide derivative in a solvent like dichloromethane or ethanol.
3. Coupling ReactionUse of a catalyst such as triethylamine at room temperature or slightly elevated temperatures.

Potential Biological Activities

Compounds with similar structures have been investigated for various biological activities, including antimicrobial and anticancer properties. The imidazole ring and thioacetamide group are crucial for binding affinity and specificity.

ActivityMechanism
AntimicrobialInteraction with microbial enzymes or membranes.
AnticancerInhibition of specific cellular pathways or enzymes.

Analytical Techniques for Characterization

Characterization of the compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

TechniquePurpose
NMR SpectroscopyConfirmation of molecular structure.
Mass SpectrometryDetermination of molecular weight and purity.

Future Research Directions

Further studies are necessary to determine the specific physical constants, such as boiling point and solubility, and to elucidate the precise mechanism of action for this compound. Experimental studies, including in vitro and in vivo assays, would be required to fully understand its biological effects.

Given the lack of specific data on N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, the information provided is based on general principles and similar compounds. Detailed research findings would require direct experimentation and analysis of this specific compound.

CAS No. 851131-24-3
Product Name N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
IUPAC Name N-(3-chlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H16ClN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23)
Standard InChIKey DCCTUYHCVFERRR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Solubility not available
PubChem Compound 5190522
Last Modified Aug 19 2023

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